Dhodh-IN-23

Acute Myeloid Leukemia DHODH Inhibition Antiproliferative Assay

DHODH inhibitors vary widely in scaffold chemistry and AML efficacy, complicating experimental reproducibility. DHODH-IN-23 (Compound A) is a structurally distinct biphenyl carbamoyl benzoic acid tool compound with rigorously defined in vitro and in vivo benchmarks for AML research. • GI50 2.4-7.6 μM across U937, THP-1, MV411, HL-60, and KG-1 lines (72 h) • 37% tumor growth inhibition as single agent; 73% when combined with cytarabine (MV411 xenograft, 30 mg/kg PO BID, 21 d) • Induces CD11b differentiation marker in THP-1 cells (0.1-3 μM) Supplied with ≥98% purity and full analytical documentation. Reliable cold-chain global logistics.

Molecular Formula C24H21ClFNO4
Molecular Weight 441.9 g/mol
Cat. No. B10857303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhodh-IN-23
Molecular FormulaC24H21ClFNO4
Molecular Weight441.9 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)C2=CC(=C(C(=C2)Cl)NC(=O)C3=CC=CC=C3C(=O)O)F
InChIInChI=1S/C24H21ClFNO4/c1-2-3-11-31-17-8-6-7-15(12-17)16-13-20(25)22(21(26)14-16)27-23(28)18-9-4-5-10-19(18)24(29)30/h4-10,12-14H,2-3,11H2,1H3,(H,27,28)(H,29,30)
InChIKeyYETZVOVKXKTYRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DHODH-IN-23 Supplier Overview: Orally Active DHODH Inhibitor for AML


DHODH-IN-23 (CAS 1346705-53-0), also referred to as Compound A, is a small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway . The compound exhibits oral bioavailability and has been characterized preclinically for its antiproliferative activity in acute myeloid leukemia (AML) models . Chemically, DHODH-IN-23 is 2-(3'-butoxy-3-chloro-5-fluorobiphenyl-4-ylcarbamoyl)benzoic acid (C₂₄H₂₁ClFNO₄; MW 441.88), a biphenyl carbamoyl benzoic acid derivative distinct from the quinoline carboxylate scaffold of brequinar [1]. The compound demonstrates functional inhibition of AML cell proliferation across multiple cell lines and has shown in vivo antitumor efficacy in xenograft models .

Pathway studies DHODH inhibition in AML cell models for antiproliferative profiling
In vivo models Oral administration route supports xenograft AML research
Combination & SAR Combination context with cytarabine; scaffold-specific chemotype studies

DHODH-IN-23 Differentiation: Preclinical AML Activity


DHODH inhibitors are not interchangeable due to substantial differences in scaffold chemistry, species selectivity, clinical indication focus, and in vivo efficacy profiles [1]. While agents such as brequinar (quinoline carboxylate), vidofludimus (immunomodulatory agent), AG-636 (triazole-based), and orludodstat (clinical-stage) all target DHODH, their preclinical activity in AML varies markedly [2]. DHODH-IN-23 occupies a distinct position as a tool compound with demonstrated in vivo antitumor efficacy in an MV411 AML xenograft model at 30 mg/kg oral dosing and characterized combination activity with cytarabine, showing tumor growth inhibition increasing from 37% (single agent) to 73% (combination) [3]. The absence of human DHODH enzyme IC50 data precludes direct potency comparison, but the compound's functional antiproliferative GI50 range (2.4–7.6 μM) across five AML cell lines provides a reproducible activity benchmark for in vitro studies [3].

  • Scaffold chemistry Biphenyl carbamoyl benzoic acid chemotype differs from quinoline carboxylate (brequinar) and triazole (AG-636); target engagement may vary.
  • Potency tier divergence Reported antiproliferative range in AML models differs from clinical-stage inhibitors; activity context may not transfer across DHODH inhibitors.
  • Model-specific combination context Additive effect with cytarabine observed in MV411 xenograft; combination benefit may be chemotype- and model-dependent.

DHODH-IN-23 Quantitative Evidence: AML Proliferation & In Vivo Efficacy


Antiproliferative Activity Across AML Cell Lines

In a panel of five AML cell lines tested under identical 72-hour incubation conditions, DHODH-IN-23 (Compound A) inhibited cell proliferation with GI50 values ranging from 2.4 μM to 7.6 μM. The most sensitive line was U937 (GI50 = 2.4 μM), while KG-1 was least sensitive (GI50 = 7.6 μM) [1]. As a class-level reference, the clinical-stage DHODH inhibitor orludodstat exhibits antiproliferative activity against AML cell lines at sub-nanomolar to low nanomolar concentrations . DHODH-IN-23's micromolar-range activity establishes a clear potency tier for experimental design and benchmarking of novel DHODH inhibitors in AML research.

Antiproliferative Activity
Reported
GI50 2.4–7.6 μM across 5 AML lines (U937, THP-1, MV411, HL-60, KG-1) vs Orludodstat: sub-nM to low nM (class-level reference)
Reported cell-model response context; supports potency-tier benchmarking
~1000-fold difference; cross-study comparison
Acute Myeloid Leukemia DHODH Inhibition Antiproliferative Assay

In Vivo Antitumor Efficacy in MV411 AML Xenograft Model

In the MV411 mouse xenograft model of AML, DHODH-IN-23 administered orally at 30 mg/kg twice daily for 21 days demonstrated significant antitumor activity as a single agent, achieving 37% tumor growth inhibition (TGI) [1]. When combined with cytarabine (20 mg/kg), tumor growth inhibition increased to 73% [1]. For context, AG-636, a structurally distinct DHODH inhibitor with an IC50 of 17 nM, has demonstrated complete tumor regression in lymphoma models . The quantitative TGI values for DHODH-IN-23 provide a specific efficacy benchmark for in vivo AML studies and highlight its combination potential with standard-of-care cytarabine.

In Vivo Tumor Growth Inhibition
Model context
37% TGI single agent; 73% TGI with cytarabine (MV411 xenograft, 21 d) vs AG-636: complete regression in lymphoma model (different tumor type)
Reported xenograft model-response context; additive effect with cytarabine observed
Cross-model comparison limited; oral 30 mg/kg BID
Acute Myeloid Leukemia Xenograft Model Combination Therapy

Scaffold Differentiation: Biphenyl Carbamoyl Benzoic Acid vs. Quinoline Carboxylate

DHODH-IN-23 (2-(3'-butoxy-3-chloro-5-fluorobiphenyl-4-ylcarbamoyl)benzoic acid) belongs to the biphenyl carbamoyl benzoic acid chemical class, which is structurally distinct from the quinoline carboxylate scaffold of brequinar (C₂₃H₁₅F₂NO₂) [1]. Brequinar, a classical DHODH inhibitor with an IC50 of 5–20 nM, is not effective for solid tumors possibly due to high uridine levels in tumor cells [2]. The biphenyl carbamoyl benzoic acid scaffold of DHODH-IN-23 represents an alternative chemotype within the DHODH inhibitor landscape, though no direct scaffold-to-scaffold comparative activity data are available.

Scaffold Differentiation
Class-level
Biphenyl carbamoyl benzoic acid vs. quinoline carboxylate (brequinar) vs. biphenyl carboxamide (vidofludimus)
Scaffold-class review; no direct activity comparison available
Structural classification only; SAR context
Chemical Scaffold Structure-Activity Relationship Medicinal Chemistry

DHODH-IN-23 Research & Procurement Scenarios


AML Preclinical Research: DHODH Pathway Validation

Use DHODH-IN-23 as a tool compound for in vitro studies of DHODH inhibition in AML cell lines, including U937, THP-1, MV411, HL-60, and KG-1. Antiproliferative effects are observed in the 2.4–7.6 μM GI50 range at 72 hours, providing a functional activity benchmark for experimental design [1]. DHODH-IN-23 induces CD11b expression in THP-1 cells at 0.1–3 μM, indicating differentiation-promoting activity [1].

In Vivo AML Xenograft Efficacy Studies

Employ DHODH-IN-23 in MV411 xenograft mouse models to evaluate DHODH inhibition in AML in vivo. The compound is orally bioavailable and demonstrates antitumor efficacy when dosed at 30 mg/kg twice daily for 21 days. Single-agent tumor growth inhibition is 37%, increasing to 73% when combined with cytarabine at 20 mg/kg [1]. The oral route of administration makes it suitable for chronic dosing studies in rodent models.

Combination Studies with Cytarabine

Utilize DHODH-IN-23 for combination therapy studies with cytarabine, a standard-of-care agent in AML. The nearly two-fold increase in tumor growth inhibition observed with the combination (73% TGI versus 37% for DHODH-IN-23 alone) indicates additive or synergistic potential and provides a rationale for further investigation of DHODH inhibitor plus nucleoside analog combinations in AML models [1].

Scaffold-Specific DHODH Inhibitor SAR & Chemical Biology

Procure DHODH-IN-23 for structure-activity relationship (SAR) studies focused on the biphenyl carbamoyl benzoic acid chemotype, a scaffold class distinct from the quinoline carboxylate (brequinar) and biphenyl carboxamide (vidofludimus) classes [2]. The compound can serve as a reference for comparative chemical biology experiments evaluating scaffold-dependent DHODH inhibition profiles.

Application
Selection Property
Validation Focus
AML cell-based DHODH pathway studies
Reported antiproliferative activity range in AML cell lines
Differentiation marker (CD11b) and cell viability endpoints
In vivo AML xenograft model research
Oral administration route and combination potential with cytarabine
Tumor growth inhibition and dosing-regimen evaluation
Combination research with cytarabine
Additive/synergistic context with nucleoside analogs
Combination index and tumor growth inhibition endpoints
Scaffold-specific SAR and chemotype comparison
Biphenyl carbamoyl benzoic acid chemotype distinct from quinoline carboxylates
Structure-activity relationship across DHODH inhibitor classes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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